

# Smyrindiol: A Technical Guide to its Chemical Structure, Properties, and Biological Activities

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## Compound of Interest

Compound Name: Smyrindiol

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## Abstract

**Smyrindiol** is a naturally occurring linear dihydrofurocoumarin that has garnered interest for its potential biological activities. This technical guide provides a comprehensive overview of the current knowledge on **Smyrindiol**, focusing on its chemical structure, physicochemical properties, isolation, synthesis, and reported biological effects. All quantitative data are summarized for clarity, and where available, detailed experimental protocols are provided. This document aims to serve as a valuable resource for researchers and professionals involved in natural product chemistry, medicinal chemistry, and drug discovery.

## Chemical Structure and Identification

**Smyrindiol**, a member of the furanocoumarin class of organic compounds, possesses a rigid tetracyclic ring system. The molecule is characterized by a dihydrofuran ring fused to a coumarin core, with specific stereochemistry at the C2' and C3' positions of the dihydrofuran moiety.

Systematic Name (IUPAC): (2'S,3'R)-3'-Hydroxy-2'-(1-hydroxy-1-methylethyl)-2',3'-dihydrofuro[3,2-g]chromen-7-one[1]

Synonyms: (+)-**Smyrindiol**, (+)-3'-Hydroxymarmesin, (2'S,3'R)-3'-Hydroxy marmesin[1]

Chemical Formula:  $C_{14}H_{14}O_5$  [\[1\]](#)

Molecular Weight: 262.26 g/mol [\[1\]](#)

CAS Registry Number: 87725-60-8 [\[1\]](#)

Chemical Structure:

Caption: 2D Chemical Structure of **Smyrindiol**.

## Physicochemical Properties

A summary of the known physicochemical properties of **Smyrindiol** is presented in the table below. It is important to note that experimental data for some properties, such as melting point and UV-Vis absorption, are not readily available in the current literature.

Property	Value	Source
Molecular Formula	C <sub>14</sub> H <sub>14</sub> O <sub>5</sub>	[1]
Molecular Weight	262.26 g/mol	[1]
Appearance	Colorless solid	-
Melting Point	Not reported	-
Optical Rotation [ $\alpha$ ] <sub>D</sub> <sup>20</sup>	+55.6 (c 0.18, CHCl <sub>3</sub> )	-
UV-Vis $\lambda_{\text{max}}$	Not reported	-
Polar Surface Area	76 Å <sup>2</sup> (calculated)	[1]
SMILES	CC(C)(O)[C@H]1--INVALID-LINK-- c2cc3c(cc2O1)C=CC(=O)O3	[1]
InChI	InChI=1S/C14H14O5/c1-14(2,17)13-12(16)8-5-7-3-4-11(15)18-9(7)6-10(8)19-13/h3-6,12-13,16-17H,1-2H3/t12-,13+/m1/s1	[1]
InChIKey	AIQSGHBQRRSBCN-OLZOCXBDSA-N	[1]

#### Spectral Data:

- <sup>1</sup>H NMR (400 MHz, CDCl<sub>3</sub>)  $\delta$  (ppm): 7.62 (d, J = 9.5 Hz, 1H), 7.25 (s, 1H), 6.78 (s, 1H), 6.25 (d, J = 9.5 Hz, 1H), 4.88 (d, J = 4.9 Hz, 1H), 3.96 (d, J = 4.9 Hz, 1H), 2.75 (br s, 1H), 2.21 (br s, 1H), 1.40 (s, 3H), 1.28 (s, 3H).
- <sup>13</sup>C NMR (101 MHz, CDCl<sub>3</sub>)  $\delta$  (ppm): 161.4, 156.0, 152.6, 143.5, 126.1, 113.3, 112.9, 106.5, 98.1, 91.2, 72.8, 72.0, 25.9, 24.1.
- IR (ATR)  $\nu$  (cm<sup>-1</sup>): 3448, 2978, 1720, 1626, 1582, 1493, 1383, 1279, 1128, 1082, 856.

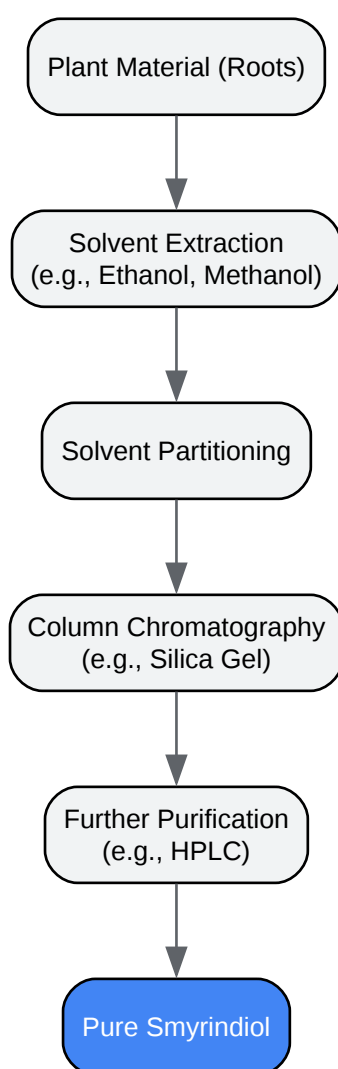
## Isolation and Synthesis

## Natural Occurrence and Isolation

**Smyrindiol** has been isolated from the roots of two plant species:

- *Smyrniopsis aucheri*: This plant is a known source of various coumarins.[2]
- *Brosimum gaudichaudii*: A tree found in the Brazilian Cerrado, its roots are rich in furanocoumarins.[3][4]

A general workflow for the isolation of **Smyrindiol** from its natural sources is depicted below.



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Caption: General workflow for the isolation of **Smyrindiol**.

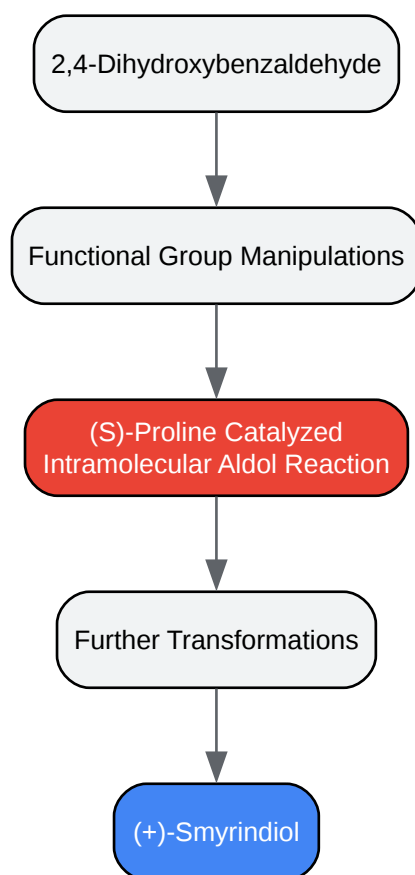
## Experimental Protocol: General Isolation Procedure

A detailed experimental protocol for the isolation of **Smyrindiol** is not readily available in the literature. However, a general procedure would involve the following steps:

- **Collection and Preparation of Plant Material:** The roots of *Smyrniopsis aucheri* or *Brosimum gaudichaudii* are collected, dried, and ground into a fine powder.
- **Extraction:** The powdered plant material is extracted with a suitable organic solvent, such as methanol or ethanol, at room temperature or under reflux. The solvent is then evaporated under reduced pressure to yield a crude extract.
- **Fractionation:** The crude extract is subjected to solvent-solvent partitioning using immiscible solvents of increasing polarity (e.g., n-hexane, chloroform, ethyl acetate, and n-butanol) to separate compounds based on their polarity.
- **Chromatographic Separation:** The fractions containing coumarins, as indicated by preliminary analysis (e.g., thin-layer chromatography), are subjected to column chromatography on silica gel. The column is eluted with a gradient of solvents (e.g., n-hexane-ethyl acetate) to isolate fractions enriched in **Smyrindiol**.
- **Purification:** The fractions containing **Smyrindiol** are further purified by techniques such as preparative thin-layer chromatography or high-performance liquid chromatography (HPLC) to obtain the pure compound.
- **Structure Elucidation:** The structure of the isolated **Smyrindiol** is confirmed by spectroscopic methods, including NMR ( $^1\text{H}$ ,  $^{13}\text{C}$ , COSY, HSQC, HMBC), mass spectrometry (MS), IR, and comparison with literature data.

## Chemical Synthesis

An asymmetric total synthesis of (+)-**Smyrindiol** has been reported, providing a synthetic route to this natural product. The key step in this synthesis is an (S)-proline catalyzed intramolecular aldol reaction.



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Caption: Key steps in the asymmetric total synthesis of **Smyrindiol**.

#### Experimental Protocol: Key Synthetic Step (Intramolecular Aldol Reaction)

The following is a summarized protocol for the key asymmetric intramolecular aldol reaction in the total synthesis of **Smyrindiol**:

- **Substrate Preparation:** The starting material, 2,4-dihydroxybenzaldehyde, is converted through a series of steps into the precursor for the aldol reaction, an appropriately substituted salicylaldehyde derivative.
- **Aldol Cyclization:** The salicylaldehyde derivative is dissolved in a suitable solvent (e.g., DMSO). (S)-proline (as the catalyst) is added to the solution. The reaction mixture is stirred at room temperature for a specified period, allowing for the intramolecular aldol cyclization to occur, which forms the dihydrofuran ring with the desired stereochemistry.

- **Work-up and Purification:** The reaction is quenched, and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated. The resulting crude product is purified by column chromatography on silica gel to yield the cyclized intermediate.
- **Further Transformations:** The intermediate from the aldol reaction is then carried through several additional synthetic steps to complete the synthesis of (+)-**Smyrindiol**.

## Biological Activity

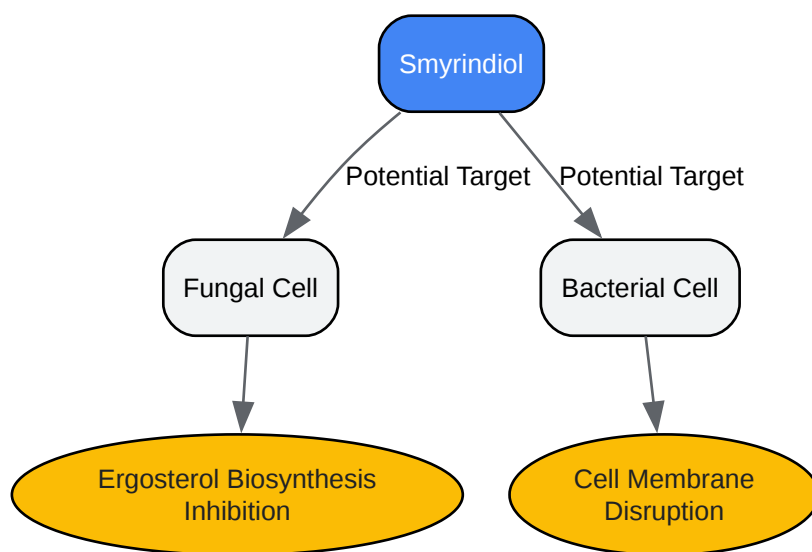
**Smyrindiol** has been reported to possess antifungal and antibacterial properties. However, specific quantitative data, such as Minimum Inhibitory Concentration (MIC) values for **Smyrindiol** itself, are not available in the reviewed literature. The biological activities of extracts from its source plants and related dihydrofurocoumarin compounds have been investigated.

**Antifungal Activity:** Extracts from *Smyrniopsis aucheri* have shown activity against *Aspergillus fumigatus*.<sup>[2]</sup>

**Antibacterial Activity:** Extracts of *Brosimum gaudichaudii* have demonstrated antimicrobial activity against multidrug-resistant bacterial strains.<sup>[5]</sup>

**Mechanism of Action and Signaling Pathways:**

Currently, there is no specific information in the scientific literature detailing the mechanism of action or the signaling pathways modulated by **Smyrindiol**. Research on other furanocoumarins suggests potential mechanisms such as the inhibition of ergosterol biosynthesis in fungi and impairment of the bacterial cell membrane.<sup>[6][7][8]</sup> Novel furocoumarin derivatives have been shown to influence signaling pathways like the cAMP/PKA and MAPK pathways in melanogenesis, as well as the Akt/GSK3 $\beta$ / $\beta$ -catenin signaling pathway.<sup>[9][10][11]</sup> However, it is crucial to note that these are general mechanisms for related compounds, and specific studies on **Smyrindiol** are required to elucidate its mode of action.



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Caption: Postulated general mechanisms of antimicrobial action for furanocoumarins.

## Future Perspectives

**Smyrindiol** presents an interesting scaffold for further investigation in the field of drug discovery. To fully understand its therapeutic potential, several areas require further research:

- **Quantitative Biological Evaluation:** Comprehensive screening of **Smyrindiol** against a wide range of fungal and bacterial pathogens is necessary to determine its specific antimicrobial spectrum and potency (e.g., MIC, IC50 values).
- **Mechanism of Action Studies:** Elucidating the precise molecular targets and signaling pathways affected by **Smyrindiol** is crucial for understanding its biological activity and for potential lead optimization.
- **In Vivo Efficacy and Toxicity:** Preclinical studies in animal models are required to assess the in vivo efficacy, pharmacokinetic profile, and potential toxicity of **Smyrindiol**.
- **Structure-Activity Relationship (SAR) Studies:** The synthesis and biological evaluation of **Smyrindiol** analogs would provide valuable insights into the structural features required for its activity and could lead to the development of more potent and selective derivatives.



## Conclusion

**Smyrindiol** is a well-characterized natural dihydrofurocoumarin with a defined chemical structure and stereochemistry. While its synthesis has been achieved and its presence in certain plant species is established, a significant gap remains in the understanding of its quantitative biological activities and its mechanism of action at the molecular level. This technical guide consolidates the available information on **Smyrindiol** and highlights the key areas for future research that will be critical in determining its potential as a lead compound for the development of new therapeutic agents.

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